Boronic acid derivative 5

Oral bioavailability Pharmacokinetics SERD

Researchers studying endocrine-resistant breast cancer face the limitation that fulvestrant is not orally bioavailable due to rapid phase II glucuronidation and sulfation. ZB716 (fulvestrant-3-boronic acid) overcomes this by replacing the C-3 hydroxyl with a boronic acid moiety, blocking conjugative metabolism while preserving high-affinity ERα binding (IC50 4.1 nM) and degradation potency (IC50 12.7 nM). • Oral bioavailability >10-fold higher than fulvestrant; rodent PK: t1/2 17-23.5 h, Cmax >150 ng/mL, AUC >1300 ng·h/mL • Active against tamoxifen-resistant and ESR1-mutant breast cancer cell lines • Superior tumor growth inhibition vs s.c. fulvestrant in MCF-7 and PDX xenograft models

Molecular Formula C16H16BNO3
Molecular Weight 281.1 g/mol
Cat. No. B10833195
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBoronic acid derivative 5
Molecular FormulaC16H16BNO3
Molecular Weight281.1 g/mol
Structural Identifiers
SMILESB(C1=CC2=C(C=C1)C(=O)N(C2)CCC3=CC=CC=C3)(O)O
InChIInChI=1S/C16H16BNO3/c19-16-15-7-6-14(17(20)21)10-13(15)11-18(16)9-8-12-4-2-1-3-5-12/h1-7,10,20-21H,8-9,11H2
InChIKeyOWKXCKRUGQYZKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

ZB716 Structural and Pharmacological Baseline


Boronic acid derivative 5, designated ZB716 (fulvestrant-3-boronic acid, CAS 1853279-29-4), is a steroidal selective estrogen receptor downregulator (SERD) in which the C-3 hydroxyl group of fulvestrant is replaced with a boronic acid moiety [1]. This single-atom substitution converts fulvestrant from an intramuscularly injected agent into an orally bioavailable SERD while retaining high-affinity ERα binding and full ER antagonism [1]. The compound has advanced through preclinical pharmacokinetic, metabolic, and in vivo xenograft efficacy studies and is the subject of multiple patents and an IND-enabling program for ER+/HER2− advanced breast cancer [2].

Why ZB716 Cannot Be Substituted


The C-3 boronic acid substitution in derivative 5 is not a simple bioisosteric replacement—it fundamentally alters the metabolic fate of the molecule by blocking the phase II glucuronidation and sulfation that render fulvestrant orally non-bioavailable [1]. Generic fulvestrant cannot achieve therapeutic exposure by the oral route, and nonsteroidal oral SERDs (e.g., elacestrant, amcenestrant, giredestrant, AZD9496) differ in chemical scaffold, ERα binding mode, and coregulator modulation profile [2]. Consequently, in-class compounds cannot be interchanged without loss of the specific combination of oral bioavailability, steroidal ERα binding, and full antagonism that defines derivative 5 [1].

ZB716 vs. Key Comparators


Oral Bioavailability vs. Subcutaneous Fulvestrant

Derivative 5 (ZB716) demonstrates a marked pharmacokinetic advantage over its parent compound fulvestrant. When equivalent doses of fulvestrant (subcutaneous) and ZB716 (oral) were administered to mice, Cmax, AUC, and half-life were increased by greater than 10-fold for ZB716 [1]. After a single oral dose of 8.3 mg/kg in mice, ZB716 achieved a half-life (t1/2) of 23.5 h, Cmax of 169.8 ng/mL, and AUC of 2547.1 ng·h/mL [1]. In rats dosed orally at 10 mg/kg, ZB716 showed t1/2 of 17.03 h, Cmax of 158.12 ng/mL, and AUC0–t of 1300.99 ng·h/mL [2]. These values contrast sharply with fulvestrant, which after intramuscular injection at 500 mg in patients reaches peak blood concentrations below 25 ng/mL and requires over one month to reach steady state [1].

Oral bioavailability Pharmacokinetics SERD

ERα Binding Affinity Compared to Fulvestrant

In a competitive fluorescence polarization displacement assay, derivative 5 (ZB716) bound to ERα with an IC50 of 4.1 nM, compared to 3.9 nM for fulvestrant [1]. This near-identical binding affinity confirms that boronic acid substitution at the C-3 position does not compromise target engagement, preserving the steroidal scaffold's high-affinity interaction with the ERα ligand-binding domain [1]. Computational modeling further demonstrated that ZB716 modulates ERα–coregulator interactions in a manner nearly identical to fulvestrant [2].

ERα binding affinity Competitive displacement assay SERD potency

ERα Degradation in Tamoxifen-Resistant Breast Cancer Cells

Derivative 5 (ZB716) effectively downregulates ERα with an IC50 of 12.7 nM in both tamoxifen-sensitive (T47D) and tamoxifen-resistant (T47D/PKCα) breast cancer cells [1]. In comparison, fulvestrant downregulates ERα with comparable potency in the same assay systems [1]. Importantly, ZB716 retains full ERα degradation activity against cell lines expressing the Y537S ESR1 mutation, a clinically relevant resistance mutation [1]. The antiproliferative IC50 values of ZB716 against MCF-7/TamR (22 nM), T47D/PKCα (0.54 nM), and T47D/Y537S (0.042 nM) cell lines further confirm its potency against endocrine-resistant disease [1].

ERα degradation Tamoxifen resistance SERD mechanism

In Vivo Tumor Growth Inhibition in Xenograft Models

In both the MCF-7 cell line xenograft model and a patient-derived xenograft (PDX) model of breast cancer, orally administered ZB716 showed superior efficacy in blocking tumor growth when compared to fulvestrant administered by subcutaneous injection [1]. The enhanced in vivo efficacy of ZB716 was directly attributed to its markedly higher bioavailability, as evidenced by significantly higher drug concentrations measured in both plasma and tumor tissue of ZB716-treated mice compared to the fulvestrant treatment group [1]. This in vivo superiority is not observed with fulvestrant, which is limited by poor systemic exposure even at its maximum clinically approved dose of 500 mg intramuscularly [2].

Xenograft efficacy In vivo tumor growth inhibition Patient-derived xenograft

Phase II Metabolism Resistance vs. Fulvestrant

The poor oral bioavailability of fulvestrant is primarily caused by rapid and extensive O-glucuronidation and O-sulfation at the C-3 hydroxyl group [1]. In ZB716, replacement of the 3-OH with a boronic acid moiety physically blocks this metabolic soft spot. In vitro incubation with liver microsomes and cytosol confirmed that while fulvestrant is rapidly conjugated, ZB716 predominantly undergoes oxidative metabolism to fulvestrant and ZB716-sulfone as major metabolites, with no sulfate or glucuronide conjugates of intact ZB716 detected in plasma [2]. The glucuronidation observed in urine samples was exclusively of fulvestrant generated as a downstream metabolite, confirming that direct phase II conjugation of ZB716 itself is blocked [2].

Phase II metabolism Glucuronidation resistance Metabolic stability

Steroidal Scaffold Differentiation from Nonsteroidal SERDs

Unlike nonsteroidal oral SERD candidates that have entered clinical development (e.g., GDC-0810, AZD9496, RAD1901/elacestrant, amcenestrant, giredestrant), ZB716 retains the full steroidal backbone of fulvestrant and differs only by the C-3 boronic acid substitution [1]. Computational modeling confirms that ZB716 interacts with the ERα ligand-binding domain and modulates coregulator recruitment in a manner virtually identical to fulvestrant, a property that nonsteroidal SERDs with distinct chemical scaffolds cannot replicate [2]. Clinically, several nonsteroidal oral SERDs (amcenestrant, giredestrant) have failed to demonstrate significant improvement in progression-free survival in pivotal trials, whereas ZB716's steroidal scaffold maintains the established pharmacological profile of the only FDA-approved SERD [3].

Steroidal SERD Nonsteroidal comparator Chemical scaffold differentiation

ZB716 Research and Industrial Applications


Preclinical Oral SERD Development for Endocrine-Resistant Breast Cancer

ZB716 is indicated for preclinical pharmacology studies requiring an orally bioavailable steroidal SERD that retains fulvestrant-equivalent ERα binding (IC50 4.1 nM vs. 3.9 nM) and degradation potency (IC50 12.7 nM) while achieving >10-fold higher systemic exposure via oral administration [1]. Its activity against tamoxifen-resistant (MCF-7/TamR, T47D/PKCα) and ESR1-mutant (T47D/Y537S) cell lines makes it especially suitable for endocrine resistance research [1].

In Vivo Xenograft and PDX Efficacy Studies

In both MCF-7 xenograft and patient-derived xenograft (PDX) models, oral ZB716 demonstrated superior tumor growth inhibition compared to subcutaneous fulvestrant, with the enhanced efficacy directly linked to higher plasma and tumor tissue drug concentrations [1]. Researchers conducting in vivo breast cancer studies where consistent oral dosing and high tumor drug levels are critical should prioritize ZB716 over injectable fulvestrant [1].

ADME Profiling of Boronic Acid-Modified Steroidal Drugs

ZB716 serves as a paradigm compound for studying how boronic acid substitution at a phenolic hydroxyl group can block phase II glucuronidation and sulfation while preserving target pharmacology [1]. Its metabolic profile—oxidative deboronation to fulvestrant and ZB716-sulfone as major metabolites, with no direct glucuronidation or sulfation of intact ZB716—provides a well-characterized reference standard for ADME laboratories developing boronic acid-containing drug candidates [2].

IND-Enabling Pharmacology for Oral SERDs

With comprehensive preclinical pharmacokinetic data across three species (mouse, rat, Beagle dog) demonstrating consistent oral bioavailability superiority over fulvestrant, ZB716 is positioned as a reference compound for building IND-enabling data packages for oral SERD candidates [1]. Its favorable PK parameters in rodents (t1/2 = 17–23.5 h, Cmax >150 ng/mL, AUC >1300 ng·h/mL) establish a benchmark for next-generation oral SERDs [2].

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